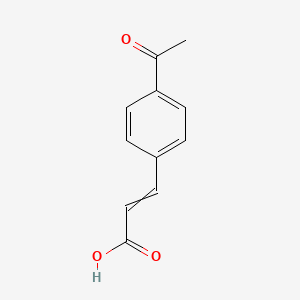

3-(4-Acetylphenyl)prop-2-enoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

18910-24-2 |

|---|---|

Molecular Formula |

C11H10O3 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

3-(4-acetylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C11H10O3/c1-8(12)10-5-2-9(3-6-10)4-7-11(13)14/h2-7H,1H3,(H,13,14) |

InChI Key |

UWGWQGQPCBDJGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C=CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

3-(4-Acetylphenyl)prop-2-enoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-(4-Acetylphenyl)prop-2-enoic Acid

Introduction

This compound, also commonly known as 4-acetylcinnamic acid, is a substituted acrylic acid derivative.[1][2] Its molecular structure features a phenyl ring substituted with an acetyl group at the para position and a propenoic acid moiety.[1] This arrangement of functional groups, particularly the α,β-unsaturated carbonyl system, confers specific reactivity and makes it a valuable intermediate in organic synthesis and a scaffold for developing biologically active molecules.[1][3] This document provides a comprehensive overview of its chemical properties, synthesis protocols, reactivity, and applications, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in various chemical transformations.

Identifiers and Molecular Structure

| Property | Value |

| IUPAC Name | This compound[1][2][3] |

| Synonyms | 4-acetylcinnamic acid[2][4] |

| CAS Registry Number | 18910-24-2[1][2][3] |

| Molecular Formula | C₁₁H₁₀O₃[1][2][3] |

| Molecular Weight | 190.19 g/mol [1][2][3] |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)C=CC(=O)O[1][2][3] |

| InChI Key | UWGWQGQPCBDJGT-UHFFFAOYSA-N[1][3] |

Physicochemical Data

| Property | Value / Description |

| Melting Point | 220–225°C (theoretically calculated)[3] |

| Boiling Point | Data not readily available |

| Solubility | Moderately soluble in ethanol (B145695) and DMSO (approx. 50 mg/mL at 25°C); Insoluble in hexane (B92381) or toluene.[3] |

| LogP | 1.987[5] |

| Appearance | Solid (form not specified) |

| Topological Polar Surface Area | 54.4 Ų[2] |

Spectral Data

Spectroscopic methods are essential for the structural confirmation and purity assessment of this compound.

| Spectroscopic Technique | Characteristic Features |

| ¹H & ¹³C NMR | Expected peaks include vinyl protons (δ ~7.5–8.0 ppm) and a carboxylic acid carbon (δ ~170 ppm).[1] |

| FT-IR | Characteristic stretches for C=O (1680–1720 cm⁻¹) and conjugated C=C (1600–1650 cm⁻¹).[1] |

| UV-Vis Spectroscopy | An absorption maximum is typically observed around 280 nm, corresponding to π→π* transitions within the conjugated system.[3] |

| Mass Spectrometry | ESI-MS is used for molecular ion validation, with an expected [M-H]⁻ peak.[1] |

Synthesis Protocols

Several synthetic routes are available for the preparation of this compound. The choice of method depends on factors like yield, purity requirements, and available starting materials.

Knoevenagel Condensation

This is a classical and common method involving the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid.[1][3]

Experimental Protocol:

-

Reactants: Combine 4-acetylbenzaldehyde (B1276866) and malonic acid in a suitable solvent such as ethanol or acetic acid.[1]

-

Catalyst: Add a basic catalyst, typically piperidine (B6355638) or pyridine.[1]

-

Reaction Conditions: Heat the mixture at a temperature ranging from 80–120°C.[1] Reaction progress can be monitored using Thin Layer Chromatography (TLC).[1]

-

Work-up: After completion, the reaction mixture is cooled and acidified to precipitate the crude product.

-

Purification: The crude solid is collected by filtration and purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.[1] Typical yields for this type of reaction range from 60–70%.[3]

Caption: Knoevenagel Condensation Workflow.

Mizoroki-Heck Cross-Coupling

A more modern and "green" approach involves a palladium-catalyzed cross-coupling reaction in an aqueous medium.[3]

Experimental Protocol:

-

Reactants: In an appropriate reaction vessel, combine 4-bromoacetophenone (1.0 mmol) and acrylic acid (1.5 mmol) in water.[3]

-

Catalyst: Add the palladium N-heterocyclic carbene (NHC) catalyst (e.g., dibromido[(1,3-dibenzylbenzimidazole-2-ylidene)(3-methylpyridine)]palladium(II)) at a loading of 0.5 mol%.[3]

-

Reaction Conditions: Heat the mixture to 90°C under reflux for approximately 2 hours.[3]

-

Purification: Upon completion, the product is isolated. This method is noted for high yields (around 91%) and excellent stereoselectivity, exclusively forming the E-isomer.[3]

Caption: Mizoroki-Heck Cross-Coupling Workflow.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its α,β-unsaturated system and the electron-withdrawing acetyl group.[3]

-

Nucleophilic Addition: The β-carbon of the propenoic acid chain is electrophilic and susceptible to regioselective attack by nucleophiles. For instance, amines and thiols preferentially add to this position.[3] The reaction with benzylamine (B48309) yields 3-(4-acetylphenyl)-3-(benzylamino)propanoic acid.[3]

-

Diels-Alder Reactions: The compound can act as a dienophile in Diels-Alder reactions, reacting with electron-rich dienes like furan (B31954) to form bicyclic adducts.[3]

-

Photochemical [2+2] Cycloaddition: Upon irradiation with UV light (e.g., λ = 365 nm), the molecule can undergo a [2+2] cycloaddition reaction, leading to the formation of a cyclobutane (B1203170) derivative.[3] This property is of interest in the development of photoresponsive materials.[3]

-

Electronic Effects: The acetyl group at the para-position acts as an electron-withdrawing group, influencing the electronic properties and regioselectivity of reactions on the aromatic ring.[1]

Caption: Reactivity Profile of the Target Compound.

Applications in Research and Development

The unique chemical structure of this compound makes it a molecule of interest in several scientific fields.

-

Pharmaceutical and Medicinal Chemistry: Derivatives of this compound have shown promising biological activities. Studies have reported antimicrobial effects, with some derivatives exhibiting minimum inhibitory concentration (MIC) values of 8–16 µg/mL against Staphylococcus aureus.[3] Furthermore, it has demonstrated anticancer potential by inducing apoptosis in MCF-7 breast cancer cells with an IC₅₀ value of 12.5 µM.[3] Research also suggests potential anti-inflammatory and antioxidant properties.[1] Novel derivatives have been investigated as dual-targeting agents against SIRT2 and EGFR for cancer therapy.[6]

-

Material Science: Its ability to undergo photochemical cycloaddition makes it a candidate for creating photoresponsive materials.[3] Additionally, its incorporation into polymer backbones, such as polyesters, has been shown to enhance thermal stability.[3]

Safety and Handling

Detailed hazard and safety information for this compound is not extensively documented in the provided search results.[7] As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area or fume hood.

Conclusion

This compound is a versatile chemical compound with a well-defined set of properties and reactivities. Its synthesis is achievable through both classic condensation reactions and modern cross-coupling methods. The presence of multiple reactive sites—the carboxylic acid, the α,β-unsaturated system, and the acetylated phenyl ring—makes it a valuable building block for the synthesis of more complex molecules in the fields of medicinal chemistry and material science. Further research into its biological activities and applications in polymer science could unveil new therapeutic agents and advanced materials.

References

- 1. This compound | 18910-24-2 | Benchchem [benchchem.com]

- 2. This compound | C11H10O3 | CID 56628261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (18910-24-2) for sale [vulcanchem.com]

- 4. 4-Acetylcinnamic acid | C11H10O3 | CID 14312968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:18910-24-2 | Chemsrc [chemsrc.com]

- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

Elucidation of the Molecular Architecture: A Technical Guide to 3-(4-Acetylphenyl)prop-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure, properties, and synthesis of 3-(4-Acetylphenyl)prop-2-enoic acid, a compound of interest in medicinal chemistry and materials science. This document details the spectroscopic data crucial for its structural confirmation, outlines a primary synthetic route with a detailed experimental protocol, and presents key physicochemical properties. The information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Introduction

This compound, also known as 4-acetylcinnamic acid, is a derivative of cinnamic acid featuring an acetyl group at the para position of the phenyl ring.[1][2] Its structure, possessing both a reactive α,β-unsaturated carboxylic acid moiety and a functionalizable acetyl group, makes it a versatile building block in organic synthesis. This guide focuses on the definitive structural elucidation of this compound through the analysis of its spectroscopic data and provides a detailed methodology for its preparation.

Molecular Structure and Properties

The molecular formula of this compound is C₁₁H₁₀O₃, with a molecular weight of approximately 190.19 g/mol .[1][2][3] The IUPAC name for the commonly synthesized and more stable isomer is (2E)-3-(4-acetylphenyl)prop-2-enoic acid.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₃ | [1][2][3] |

| Molecular Weight | 190.19 g/mol | [1][2][3] |

| IUPAC Name | (2E)-3-(4-acetylphenyl)prop-2-enoic acid | [4] |

| CAS Number | 18910-24-2 | [1] |

| Monoisotopic Mass | 190.062994 g/mol | [1] |

| Predicted Melting Point | 220–225°C | [5] |

| Solubility | Moderately soluble in ethanol (B145695) and DMSO; Insoluble in hexane (B92381) or toluene. | [5] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Knoevenagel condensation.[1] This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound (malonic acid) with a carbonyl compound (4-acetylbenzaldehyde), followed by decarboxylation.[6]

Experimental Protocol: Knoevenagel Condensation

Materials:

-

Malonic acid

-

Pyridine (B92270) (as solvent and catalyst)

-

Piperidine (B6355638) (as catalyst)

-

Dilute Hydrochloric Acid

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-acetylbenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into an excess of cold, dilute hydrochloric acid to neutralize the pyridine and precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Diagram 1: Synthesis Workflow for this compound

Caption: Knoevenagel condensation workflow for the synthesis of this compound.

Structure Elucidation by Spectroscopic Methods

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, vinylic, methyl, and carboxylic acid protons. The trans-configuration of the double bond is indicated by a large coupling constant (typically >15 Hz) between the vinylic protons.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | -COOH |

| ~8.00 | d | 2H | Ar-H (ortho to acetyl) |

| ~7.70 | d | 2H | Ar-H (ortho to propenoic acid) |

| ~7.80 | d, J ≈ 16 Hz | 1H | Vinylic-H (β to COOH) |

| ~6.50 | d, J ≈ 16 Hz | 1H | Vinylic-H (α to COOH) |

| ~2.60 | s | 3H | -COCH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for all 11 carbon atoms in the molecule, including the carbonyl carbons of the acetyl and carboxylic acid groups, the aromatic carbons, the vinylic carbons, and the methyl carbon.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~197.5 | C=O (acetyl) |

| ~171.0 | C=O (carboxylic acid) |

| ~143.0 | Vinylic-C (β to COOH) |

| ~139.0 | Ar-C (quaternary, attached to acetyl) |

| ~138.0 | Ar-C (quaternary, attached to propenoic acid) |

| ~129.5 | Ar-CH (ortho to acetyl) |

| ~128.5 | Ar-CH (ortho to propenoic acid) |

| ~119.0 | Vinylic-C (α to COOH) |

| ~26.5 | -COCH₃ |

Diagram 2: Spectroscopic Data Relationship

Caption: Interrelation of spectroscopic techniques in the structural elucidation of the target molecule.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorptions are expected for the O-H stretch of the carboxylic acid, the C=O stretches of the ketone and carboxylic acid, the C=C stretch of the alkene and aromatic ring, and the C-H stretches.

Table 4: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1685 | Strong | C=O stretch (acetyl ketone) |

| ~1660 | Strong | C=O stretch (α,β-unsaturated carboxylic acid) |

| ~1605 | Medium | C=C stretch (aromatic) |

| ~1570 | Medium | C=C stretch (alkene) |

Mass Spectrometry

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (190.19 g/mol ).

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Possible Fragment |

| 190 | [M]⁺ (Molecular Ion) |

| 175 | [M - CH₃]⁺ |

| 147 | [M - COOH]⁺ |

| 145 | [M - CH₃CO]⁺ |

| 119 | [C₉H₇O]⁺ |

Signaling Pathways and Logical Relationships

While this compound itself is not a signaling molecule, its structural features are relevant in drug design, where it can be modified to interact with specific biological targets. For instance, cinnamic acid derivatives are known to be investigated for their potential to modulate various signaling pathways involved in inflammation and cell proliferation.

Diagram 3: Logical Flow of Structure Elucidation

Caption: A logical diagram illustrating the key steps involved in the synthesis and structural confirmation.

Conclusion

The structure of this compound has been systematically elucidated through the combined application of modern spectroscopic techniques. The presented data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, though based on predictive analysis from closely related compounds, provide a consistent and coherent picture of the molecule's architecture. The detailed synthetic protocol for its preparation via the Knoevenagel condensation offers a reliable method for its synthesis in a laboratory setting. This comprehensive guide serves as a foundational resource for researchers working with this versatile chemical entity.

References

- 1. This compound | 18910-24-2 | Benchchem [benchchem.com]

- 2. This compound | C11H10O3 | CID 56628261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. 4-Acetylcinnamic acid | C11H10O3 | CID 14312968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (18910-24-2) for sale [vulcanchem.com]

- 6. Cinnamic acid, alpha-acetyl-4-hydroxy-beta-(hydroxymethyl)-3-methoxy-,gamma-lactone [webbook.nist.gov]

An In-depth Technical Guide to 3-(4-Acetylphenyl)prop-2-enoic Acid (CAS 18910-24-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Acetylphenyl)prop-2-enoic acid, also known as 4-acetylcinnamic acid, is a substituted cinnamic acid derivative with the CAS number 18910-24-2.[1][2] Its chemical structure features a phenyl ring substituted with an acetyl group at the para position and a propenoic acid moiety.[1][3] This compound serves as a versatile building block in organic synthesis and has garnered significant interest in medicinal chemistry due to its potential therapeutic properties. The presence of the α,β-unsaturated carbonyl system and the acetyl group makes it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules.[1][3] Furthermore, research has indicated its potential as an anti-inflammatory, antioxidant, antimicrobial, and anticancer agent.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of this compound, along with detailed experimental protocols.

Physicochemical Properties

This compound is a solid at room temperature. While an experimentally determined melting point is not consistently reported, theoretical calculations suggest a melting point in the range of 220–225°C.[3] Its solubility is dependent on the solvent, showing moderate solubility in polar organic solvents like ethanol (B145695) and DMSO, and poor solubility in nonpolar solvents such as hexane (B92381) and toluene.[3]

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| CAS Number | 18910-24-2 | [1][2] |

| Molecular Formula | C₁₁H₁₀O₃ | [1][2][3][4] |

| Molecular Weight | 190.19 g/mol | [1][2][3][4] |

| IUPAC Name | (2E)-3-(4-acetylphenyl)prop-2-enoic acid | [1] |

| Synonyms | 4-Acetylcinnamic acid, p-acetylcinnamic acid | [2] |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)C=CC(=O)O | [2][3] |

| InChI Key | UWGWQGQPCBDJGT-UHFFFAOYSA-N | [1][2][3] |

| Appearance | White to off-white solid | |

| Melting Point | 220-225 °C (theoretically calculated) | [3] |

| Solubility | Moderately soluble in ethanol and DMSO (~50 mg/mL at 25°C), insoluble in hexane and toluene. | [3] |

| UV-Vis (λmax) | ~280 nm | [3] |

| ¹H NMR | Available in supporting materials of cited literature. | [5] |

| ¹³C NMR | Available in supporting materials of cited literature. | [5] |

| IR Spectroscopy | Available in supporting materials of cited literature. | [5] |

| Mass Spectrometry | Available in supporting materials of cited literature. | [5] |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound, with the Knoevenagel condensation and the Mizoroki-Heck reaction being the most prominent.

Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for the synthesis of α,β-unsaturated acids. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst.[6] For the synthesis of this compound, 4-acetylbenzaldehyde (B1276866) is reacted with malonic acid.

Knoevenagel condensation pathway for the synthesis of this compound.

Experimental Protocol: Knoevenagel Condensation

-

Materials: 4-acetylbenzaldehyde, malonic acid, pyridine, piperidine, concentrated hydrochloric acid, ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve malonic acid (1.2 equivalents) in pyridine.

-

To this solution, add 4-acetylbenzaldehyde (1.0 equivalent) and a catalytic amount of piperidine.

-

Heat the reaction mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[7] For the synthesis of this compound, 4-bromoacetophenone or 4-iodoacetophenone can be coupled with acrylic acid.[5][8] A greener approach to this reaction has been developed using water as the solvent.[8]

Mizoroki-Heck reaction pathway for the synthesis of this compound.

Experimental Protocol: Mizoroki-Heck Reaction in Water [5][8]

-

Materials: 4-iodoacetophenone, acrylic acid, palladium(II) acetate (B1210297) (Pd(OAc)₂), sodium carbonate (Na₂CO₃), deionized water.

-

Procedure:

-

To a reaction vessel, add 4-iodoacetophenone (1.0 equivalent), acrylic acid (1.5 equivalents), sodium carbonate (2.0 equivalents), and a catalytic amount of palladium(II) acetate (e.g., 1-5 mol%).

-

Add deionized water as the solvent.

-

Heat the mixture at a specified temperature (e.g., 100°C) for a designated time, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent.

-

Biological Activity

Derivatives of cinnamic acid are known to exhibit a wide range of biological activities, and this compound is no exception. It has been investigated for its potential anti-inflammatory, antioxidant, and anticancer properties.

Anticancer Activity

Several studies have explored the anticancer potential of cinnamic acid derivatives. The cytotoxicity of these compounds is often evaluated against various cancer cell lines, including the human lung adenocarcinoma cell line A549.[9] The MTT assay is a common method used to assess cell viability.

Table 2: Reported Anticancer Activity of Cinnamic Acid Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Cinnamic Acid Derivatives | A-549 | 10 - 18 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity against A549 Cells [9][10][11]

-

Materials: A549 cells, DMEM media supplemented with 10% FBS and antibiotics, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (B87167) (DMSO), 96-well plates.

-

Procedure:

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of this compound in DMSO and then dilute with culture medium. Replace the existing medium with the medium containing the test compound and incubate for 48 hours. A control group with DMSO alone should be included.

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

-

Workflow for the MTT assay to determine the cytotoxicity of this compound.

Conclusion

This compound is a valuable and versatile chemical compound with significant potential in both synthetic and medicinal chemistry. Its straightforward synthesis via established methods like the Knoevenagel condensation and Mizoroki-Heck reaction makes it readily accessible for further research and development. The preliminary data on its biological activities, particularly its potential as an anticancer agent, warrant further investigation. This technical guide provides a solid foundation of its chemical properties, synthetic methodologies, and a starting point for the exploration of its therapeutic applications. Future research should focus on obtaining more extensive biological data, elucidating its mechanism of action, and exploring the synthesis of novel derivatives with enhanced potency and selectivity.

References

- 1. This compound | 18910-24-2 | Benchchem [benchchem.com]

- 2. This compound | C11H10O3 | CID 56628261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (18910-24-2) for sale [vulcanchem.com]

- 4. Page loading... [guidechem.com]

- 5. A Microscale Heck Reaction In Water [chemeducator.org]

- 6. bepls.com [bepls.com]

- 7. benchchem.com [benchchem.com]

- 8. gctlc.org [gctlc.org]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

IUPAC name of 3-(4-Acetylphenyl)prop-2-enoic acid

An In-depth Technical Guide to (2E)-3-(4-acetylphenyl)prop-2-enoic acid

This technical guide provides a comprehensive overview of (2E)-3-(4-acetylphenyl)prop-2-enoic acid, a substituted acrylic acid derivative. The document details its chemical properties, synthesis protocols, reactivity, and potential applications, particularly in the pharmaceutical sciences. It is intended for researchers, scientists, and professionals in drug development.

Nomenclature and Physicochemical Properties

(2E)-3-(4-acetylphenyl)prop-2-enoic acid, also commonly known as 4-acetylcinnamic acid, is characterized by a phenyl ring with an acetyl group at the para position and a trans-propenoic acid moiety.[1] This structure, featuring an α,β-unsaturated carbonyl system and an additional acetyl functional group, makes it a versatile intermediate in organic synthesis.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | (2E)-3-(4-acetylphenyl)prop-2-enoic acid | [1][2] |

| Synonyms | 4-acetylcinnamic acid, 3-(4-acetylphenyl)acrylic acid | [2][3][4] |

| CAS Number | 18910-24-2 | [1][3][5] |

| Molecular Formula | C₁₁H₁₀O₃ | [1][3][6] |

| Molecular Weight | 190.19 g/mol | [1][3][6] |

| Monoisotopic Mass | 190.062994 g/mol | [1][3] |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)C=CC(=O)O | [1][3][6] |

| InChI Key | UWGWQGQPCBDJGT-UHFFFAOYSA-N | [1][3][6] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 220–225°C (theoretically calculated) | [6] |

| Solubility | Moderately soluble in ethanol (B145695) and DMSO (≈50 mg/mL at 25°C); Insoluble in hexane (B92381) or toluene | [6] |

| UV-Vis Absorption Max. | ~280 nm (due to π→π* transitions) | [6] |

| Topological Polar Surface Area | 54.4 Ų | [3][5] |

| Complexity | 247 | [3][5] |

Synthesis Methodologies

Several synthetic routes have been established for the preparation of 3-(4-acetylphenyl)prop-2-enoic acid. These methods range from classical condensation reactions to modern cross-coupling techniques.

Knoevenagel/Aldol Condensation

This is a classical and common approach for synthesizing cinnamic acid derivatives. The reaction involves the condensation of 4-acetylbenzaldehyde (B1276866) with malonic acid.

-

Experimental Protocol:

-

Dissolve 4-acetylbenzaldehyde (1 equivalent) and malonic acid (1-1.5 equivalents) in a suitable solvent such as ethanol or acetic acid.[1][6]

-

Add a basic catalyst, typically piperidine (B6355638) or pyridine.[1][6]

-

Heat the reaction mixture at a temperature ranging from 80–120°C and monitor the progress using Thin Layer Chromatography (TLC).[1]

-

Upon completion, cool the mixture and acidify to precipitate the crude product.

-

The product can be purified by recrystallization.

-

Typical Yields: 60–70%[6]

-

Mizoroki-Heck Cross-Coupling

A more modern, "green" synthesis approach utilizes a palladium-catalyzed cross-coupling reaction in an aqueous medium.[6]

-

Experimental Protocol:

-

Combine 4-bromoacetophenone (1.0 mmol) and acrylic acid (1.5 mmol) in water.[6]

-

Add 0.5 mol% of a Palladium-N-heterocyclic carbene (Pd-NHC) catalyst (e.g., dibromido[(1,3-dibenzylbenzimidazole-2-ylidene)(3-methylpyridine)]palladium(II)).[6]

-

Heat the reaction mixture to 90°C for 2 hours under reflux.[6]

-

After cooling, the product can be isolated and purified.

-

Reported Yield: 91% with >98% purity (HPLC) and exclusive formation of the E-isomer.[6]

-

References

- 1. This compound | 18910-24-2 | Benchchem [benchchem.com]

- 2. 4-Acetylcinnamic acid | C11H10O3 | CID 14312968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C11H10O3 | CID 56628261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound price & availability - MOLBASE [molbase.com]

- 5. Page loading... [guidechem.com]

- 6. This compound (18910-24-2) for sale [vulcanchem.com]

An In-depth Technical Guide to the Synthesis of 3-(4-Acetylphenyl)prop-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for 3-(4-acetylphenyl)prop-2-enoic acid, a valuable building block in medicinal chemistry and materials science. The document details three core methodologies: the Knoevenagel condensation, the Perkin reaction, and the Mizoroki-Heck reaction. A comparative analysis of these methods is presented, highlighting key quantitative data. Detailed experimental protocols for each synthesis are provided, along with visualizations of the reaction pathways and workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound, also known as 4-acetylcinnamic acid, is a substituted cinnamic acid derivative featuring an acetyl group at the para position of the phenyl ring.[1][2] Its molecular formula is C₁₁H₁₀O₃, and it has a molecular weight of 190.19 g/mol .[1][2][3][4] The presence of the α,β-unsaturated carboxylic acid moiety and the acetyl group makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. This compound and its derivatives have garnered interest in the field of drug development due to their potential anti-inflammatory and antioxidant properties.[1] The acetyl functional group can serve as a handle for further chemical modifications, allowing for the creation of diverse molecular libraries for screening purposes. This guide offers a detailed examination of the most common and effective methods for its synthesis.

Comparative Overview of Synthetic Methodologies

The synthesis of this compound can be achieved through several established organic reactions. The choice of a particular method often depends on factors such as the availability of starting materials, desired yield and purity, and the reaction conditions. The following table summarizes the key quantitative data for the primary synthetic pathways discussed in this guide.

| Synthesis Pathway | Starting Materials | Catalyst/Base | Solvent | Reaction Time | Temperature | Yield (%) | Notes |

| Knoevenagel Condensation | 4-Acetylbenzaldehyde (B1276866), Malonic acid | Piperidine/Pyridine | Ethanol or Acetic Acid | 2-3 hours | 80-120°C | 70-85% | A common and efficient method with readily available starting materials.[1] |

| Perkin Reaction | 4-Acetylbenzaldehyde, Acetic anhydride (B1165640) | Sodium acetate (B1210297) | Not specified (often neat) | Several hours | ~180°C | Moderate | A classic method for cinnamic acid synthesis, though may require high temperatures.[5] |

| Mizoroki-Heck Reaction | 4-Bromoacetophenone, Acrylic acid | Palladium N-heterocyclic carbene (NHC) | Water | 2 hours | 90°C | ~91% | A greener approach using a palladium catalyst, offering high yield and stereoselectivity. |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound via the Knoevenagel condensation, Perkin reaction, and Mizoroki-Heck reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for the synthesis of α,β-unsaturated acids from aldehydes and active methylene (B1212753) compounds.[1] In this procedure, 4-acetylbenzaldehyde is condensed with malonic acid in the presence of a basic catalyst.

Reactants and Reagents:

-

4-Acetylbenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine (catalytic amount)

-

Ethanol (95%)

-

Hydrochloric acid (concentrated)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-acetylbenzaldehyde and malonic acid in a 1:1.1 molar ratio in a minimal amount of 95% ethanol.

-

To this mixture, add a catalytic amount of piperidine.

-

Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add concentrated hydrochloric acid to the reaction mixture until the pH is acidic, which will cause the product to precipitate.

-

Collect the crude product by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[1]

Perkin Reaction

The Perkin reaction is a classic organic reaction that produces α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[6][7]

Reactants and Reagents:

-

4-Acetylbenzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Deionized water

-

Sodium carbonate solution

-

Hydrochloric acid (concentrated)

Procedure:

-

In a dry round-bottom flask, thoroughly mix 4-acetylbenzaldehyde, acetic anhydride, and freshly fused, finely powdered anhydrous sodium acetate in approximately a 1:1.5:1 molar ratio.

-

Fit the flask with a reflux condenser and heat the mixture in an oil bath at 180°C for 5-6 hours.

-

Allow the reaction mixture to cool slightly and then pour it into a beaker of water.

-

Add a sufficient amount of sodium carbonate solution to dissolve the precipitated product as its sodium salt and to hydrolyze the excess acetic anhydride.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid with constant stirring until the precipitation of the free acid is complete.

-

Collect the crude this compound by vacuum filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, for purification.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This method represents a more modern and often "greener" approach to the synthesis of substituted alkenes.

Reactants and Reagents:

-

4-Bromoacetophenone

-

Acrylic acid

-

Palladium N-heterocyclic carbene (NHC) catalyst (e.g., [Pd(IPr)(cinnamyl)Cl])

-

A suitable base (e.g., triethylamine (B128534) or potassium carbonate)

-

Deionized water or an organic solvent (e.g., DMF)

Procedure:

-

To a reaction vessel, add 4-bromoacetophenone (1 equivalent), acrylic acid (1.5 equivalents), the palladium NHC catalyst (e.g., 0.5 mol%), and the base (2 equivalents).

-

Add deionized water as the solvent.

-

Heat the reaction mixture at 90°C under an inert atmosphere for 2 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization if necessary.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the overall synthetic workflow and the specific reaction pathways for the synthesis of this compound.

Caption: Overall workflow for the synthesis of this compound.

Caption: Knoevenagel condensation pathway.

Caption: Perkin reaction pathway.

Caption: Mizoroki-Heck reaction pathway.

Characterization of this compound

The synthesized product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The ¹H NMR spectrum is expected to show characteristic signals for the vinyl protons, the aromatic protons, the methyl protons of the acetyl group, and the carboxylic acid proton. The ¹³C NMR spectrum will show resonances for the carbonyl carbons of the acetyl and carboxylic acid groups, as well as the carbons of the aromatic ring and the double bond.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid, the C=O stretches of the acetyl and carboxylic acid groups, and the C=C stretch of the alkene.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to support the structural assignment.

-

Melting Point: The melting point of the purified product can be compared to literature values to assess its purity.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound, a compound of significant interest to researchers in drug discovery and materials science. Three primary synthetic routes—the Knoevenagel condensation, the Perkin reaction, and the Mizoroki-Heck reaction—have been discussed in detail, with comparative data and step-by-step experimental protocols provided. The inclusion of workflow and reaction pathway diagrams aims to enhance the practical application of this information in a laboratory setting. The choice of the most suitable synthetic method will depend on the specific requirements of the researcher, including factors such as scale, available resources, and desired purity.

References

- 1. This compound | 18910-24-2 | Benchchem [benchchem.com]

- 2. This compound | C11H10O3 | CID 56628261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound price & availability - MOLBASE [molbase.com]

- 5. drhnsp.org [drhnsp.org]

- 6. longdom.org [longdom.org]

- 7. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

Technical Guide: 3-(4-Acetylphenyl)prop-2-enoic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical overview of 3-(4-Acetylphenyl)prop-2-enoic acid, also known as 4-acetylcinnamic acid. It details the compound's physicochemical properties, outlines established experimental protocols for its synthesis, and explores its potential biological activities. This guide is intended to serve as a foundational resource for professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Physicochemical Properties

This compound is a substituted acrylic acid derivative.[1] Its structure features a phenyl ring with an acetyl group at the para-position and a propenoic acid moiety.[1] The molecular formula is C₁₁H₁₀O₃.[1][2][3] Key quantitative data are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2][3] |

| Synonyms | 4-acetylcinnamic acid | [3] |

| CAS Number | 18910-24-2 | [1][2][3] |

| Molecular Formula | C₁₁H₁₀O₃ | [1][2][3] |

| Molecular Weight | ~190.19 g/mol | [1][2][3] |

| Monoisotopic Mass | 190.062994 g/mol | [1] |

| Topological Polar Surface Area | 54.4 Ų | [3] |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bond Count | 3 | |

| Predicted Melting Point | 220–225°C | [2] |

| Solubility | Moderately soluble in ethanol (B145695) and DMSO (~50 mg/mL at 25°C); Insoluble in hexane (B92381) or toluene. | [2] |

Experimental Protocols: Synthesis

The most common and established method for synthesizing this compound is the Knoevenagel condensation.[1] Alternative green synthesis routes, such as the Mizoroki-Heck cross-coupling, have also been developed.[2]

Knoevenagel Condensation

This reaction involves the condensation of an aldehyde (4-acetylbenzaldehyde) with an active methylene (B1212753) compound (malonic acid), typically catalyzed by a weak base like piperidine (B6355638) or pyridine.[1][2]

Workflow for Knoevenagel Condensation

Caption: General workflow for the synthesis via Knoevenagel condensation.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-acetylbenzaldehyde (1.0 equivalent) and malonic acid (1.0-1.5 equivalents).

-

Solvent and Catalyst Addition: Add a suitable solvent such as ethanol or pyridine.[1] Introduce a catalytic amount of a weak base, typically piperidine or pyridine.[1]

-

Heating: Heat the reaction mixture to a temperature between 80–120°C and maintain under reflux.[1]

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Isolation: After completion, cool the mixture. The product often precipitates and can be collected by vacuum filtration.

-

Purification: Wash the crude product with a cold solvent (e.g., water) to remove impurities.[4] Further purification can be achieved by recrystallization from a solvent system like ethanol/water to yield the final product with high purity.[4] Yields for this method typically range from 70-85%.[1]

Mizoroki-Heck Cross-Coupling (Green Synthesis)

A more modern approach involves a palladium-catalyzed cross-coupling reaction in an aqueous medium.[2]

Methodology:

-

Reactants: Combine 4-bromoacetophenone (1.0 mmol) with acrylic acid (1.5 mmol) in water.[2]

-

Catalyst: Add a palladium N-heterocyclic carbene (Pd-NHC) catalyst (e.g., 0.5 mol%).[2]

-

Reaction: Heat the mixture at approximately 90°C for 2 hours under reflux.[2]

Potential Biological Activity & Signaling Pathways

As a derivative of cinnamic acid, this compound is investigated for several pharmacological effects, most notably as an anti-inflammatory and antioxidant agent.[1][5] Research suggests that its mechanism of action may involve the inhibition of cyclooxygenase (COX) enzymes.[1]

Anti-inflammatory Action via COX Inhibition

Inflammation is a biological response mediated by signaling molecules called prostaglandins (B1171923). The production of prostaglandins from arachidonic acid is catalyzed by COX-1 and COX-2 enzymes. By inhibiting these enzymes, compounds like this compound can block prostaglandin (B15479496) synthesis, thereby reducing inflammation.[6]

Arachidonic Acid Cascade and Point of Inhibition

Caption: Potential inhibition of COX enzymes in the arachidonic acid pathway.

This inhibitory action is a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs). The acetyl group on the phenyl ring functions as an electron-withdrawing group, which influences the molecule's electronic properties and may play a role in its interaction with biological targets.[1] Further research, including derivatives of this compound, has shown potential for anticancer activity, possibly by inducing apoptosis in cancer cell lines.[2][7]

References

- 1. This compound | 18910-24-2 | Benchchem [benchchem.com]

- 2. This compound (18910-24-2) for sale [vulcanchem.com]

- 3. This compound | C11H10O3 | CID 56628261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-(4-Acetylphenyl)prop-2-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(4-Acetylphenyl)prop-2-enoic acid, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of experimentally derived spectra in public databases, this guide presents predicted spectroscopic data based on established principles and data from structurally similar compounds. The information herein is intended to serve as a valuable reference for the characterization and analysis of this molecule.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound (Molecular Formula: C₁₁H₁₀O₃, Molecular Weight: 190.19 g/mol , CAS: 18910-24-2).[1][2][3][4] These predictions are derived from computational models and analysis of related chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~7.95 | Doublet | 2H | Aromatic (H-2', H-6') |

| ~7.70 | Doublet | 1H | Vinylic (H-α) |

| ~7.65 | Doublet | 2H | Aromatic (H-3', H-5') |

| ~6.50 | Doublet | 1H | Vinylic (H-β) |

| ~2.60 | Singlet | 3H | Acetyl methyl (-COCH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~197.5 | Acetyl carbonyl (C=O) |

| ~171.0 | Carboxylic acid carbonyl (C=O) |

| ~145.0 | Vinylic (C-α) |

| ~139.0 | Aromatic (C-4') |

| ~138.5 | Aromatic (C-1') |

| ~129.5 | Aromatic (C-3', C-5') |

| ~128.5 | Aromatic (C-2', C-6') |

| ~119.0 | Vinylic (C-β) |

| ~26.5 | Acetyl methyl (-CH₃) |

Table 3: Predicted IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1710 - 1680 | Strong | C=O stretch (Carboxylic acid)[5] |

| ~1680 - 1660 | Strong | C=O stretch (Acetyl group)[5] |

| ~1640 - 1600 | Medium | C=C stretch (Vinylic)[5] |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic) |

| ~1360 | Medium | C-H bend (Methyl) |

| ~1280 | Strong | C-O stretch (Carboxylic acid) |

| ~980 | Strong | =C-H bend (trans-Vinylic) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 190 | High | [M]⁺ (Molecular Ion) |

| 175 | Medium | [M - CH₃]⁺ |

| 147 | High | [M - COOH]⁺ |

| 133 | Medium | [M - COOH - CH₂]⁺ |

| 105 | Medium | [C₇H₅O]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may require optimization based on the instrumentation and sample purity.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquisition: Introduce the sample into the mass spectrometer. For ESI, the analysis can be done in either positive or negative ion mode. For EI, the sample is vaporized and bombarded with electrons.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

References

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Substituted Cinnamic Acids

For Immediate Release

A comprehensive technical guide detailing the historical milestones, discovery, and synthesis of substituted cinnamic acids. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering insights into the evolution of this critical class of compounds. The guide includes detailed experimental protocols, extensive quantitative data, and visualizations of key biological pathways.

Substituted cinnamic acids, a class of organic compounds characterized by a phenyl ring attached to an acrylic acid moiety, are ubiquitously found in the plant kingdom and have garnered significant scientific interest due to their wide array of biological activities.[1] From the fragrant aroma of cinnamon to the antioxidant power of coffee, these molecules have a rich history intertwined with natural product chemistry and synthetic organic chemistry. This guide traces their journey from initial discovery to their current status as versatile scaffolds in drug discovery and development.

A Historical Timeline: From Natural Isolation to Synthetic Mastery

The story of cinnamic acid begins with its isolation from natural sources. The trans isomer of cinnamic acid, the most common form found in nature, was first isolated in 1872 by F. Beilstein and A. Kuhlberg from storax, a balsam resin. [No citation available] However, the ability to synthesize these compounds unlocked their true potential for scientific investigation.

A pivotal moment in the history of substituted cinnamic acids was the development of the Perkin reaction in 1868 by English chemist William Henry Perkin.[2] This reaction provided a method to synthesize cinnamic acids by the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid.[2]

Further advancements came with the Knoevenagel condensation , named after Emil Knoevenagel. A significant improvement was the Doebner modification , which utilizes malonic acid as the active methylene (B1212753) component and a base like pyridine (B92270) with a catalytic amount of piperidine.[2][3] This modification is particularly effective for the synthesis of substituted cinnamic acids from various aromatic aldehydes.[2]

Key milestones in the discovery and synthesis of prominent substituted cinnamic acids include:

-

Ferulic Acid: First extracted from a commercial resin in 1866, its chemical synthesis was achieved in 1925.[4] Japanese researchers in the 1970s isolated ferulic acid from rice oil, highlighting its potent antioxidant properties.[4]

-

Caffeic Acid: This dihydroxy-substituted cinnamic acid is a key intermediate in the biosynthesis of lignin (B12514952) in all plants.[5] The chemical synthesis of its important derivative, caffeic acid phenethyl ester (CAPE), was first reported in 1988 at Columbia University, following its extraction from propolis.[6]

Experimental Protocols: Synthesizing and Evaluating Substituted Cinnamic Acids

The following section details the methodologies for the synthesis, isolation, and biological evaluation of substituted cinnamic acids, providing a practical guide for laboratory research.

Synthesis of Substituted Cinnamic Acids via Knoevenagel-Doebner Condensation

This protocol describes a classical method for synthesizing substituted cinnamic acids from an aromatic aldehyde and malonic acid.[7]

Materials:

-

Substituted benzaldehyde (B42025) (1.0 equivalent)

-

Malonic acid (1.1-1.2 equivalents)

-

Pyridine

-

Piperidine (catalytic amount, e.g., 0.05 equivalents)

-

Concentrated hydrochloric acid

-

Ethanol/water mixture for recrystallization

-

Round-bottom flask, magnetic stirrer, reflux condenser, Buchner funnel

Procedure:

-

In a round-bottom flask, dissolve malonic acid in pyridine.

-

Add the substituted benzaldehyde to the mixture.

-

Add a catalytic amount of piperidine.

-

Heat the reaction mixture to a gentle reflux and stir for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the crystals with cold water.

-

Dry the crude product and recrystallize from an ethanol/water mixture for purification.[7]

Isolation of Cinnamic Acid Derivatives from Plant Material

This protocol outlines a general procedure for the extraction and purification of cinnamic acid derivatives from plant sources.[8][9]

Materials:

-

Dried and powdered plant material

-

Solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, methanol)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Sequential Extraction:

-

Macerate the powdered plant material in a nonpolar solvent (e.g., hexane) for 24-72 hours with agitation.

-

Filter the extract and concentrate the filtrate using a rotary evaporator.

-

Repeat the process sequentially with solvents of increasing polarity (e.g., dichloromethane, ethyl acetate, methanol).[8]

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: Pack a column with silica gel and equilibrate with a nonpolar mobile phase. Load the crude extract and elute with a solvent gradient of increasing polarity. Collect fractions and monitor by TLC.[8]

-

Preparative HPLC: For final purification, use a preparative HPLC system with a suitable column (e.g., C18 reverse-phase). Inject the semi-purified fraction and collect the peak corresponding to the desired compound.[8]

-

Enzymatic Synthesis of Ferulic Acid Esters

This protocol describes a lipase-catalyzed synthesis of ferulic acid esters.[10]

Materials:

-

Ferulic acid

-

Alcohol (e.g., ethanol)

-

Immobilized lipase (B570770) (e.g., Novozym 435)

-

Organic solvent (e.g., diisopropyl ether)

Procedure:

-

Dissolve ferulic acid and the corresponding alcohol in the organic solvent in a reaction vessel.

-

Add the immobilized lipase to the mixture.

-

Incubate the reaction at a controlled temperature with agitation.

-

Monitor the conversion to the ferulic acid ester using HPLC or GC.

-

After the reaction, remove the immobilized enzyme by filtration for potential reuse.

-

The product can be purified from the reaction mixture by solvent evaporation and subsequent chromatographic techniques.

Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds.[8]

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

Substituted cinnamic acid derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates and incubate for 24 hours.

-

Treat the cells with various concentrations of the substituted cinnamic acid derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.[11]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Substituted cinnamic acid derivatives

-

Methanol

-

96-well plate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare various concentrations of the test compounds in methanol.

-

Mix a fixed volume of the DPPH solution with the test sample solutions.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[11]

Antimicrobial Activity Assessment: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound against a microorganism.[12]

Materials:

-

Test microorganism

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Substituted cinnamic acid derivatives

Procedure:

-

Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism and add it to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at an appropriate temperature for 16-24 hours.

-

The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[12]

Quantitative Data on Biological Activities

The biological efficacy of substituted cinnamic acids is highly dependent on their substitution patterns. The following tables summarize quantitative data on their anticancer, antimicrobial, and antioxidant activities.

| Table 1: Anticancer Activity of Substituted Cinnamic Acid Derivatives (IC50 Values) | ||

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| Harmicine-Cinnamic Acid Hybrid (36f) | HepG2 (Liver) | 0.74[13] |

| 6-Cinnamoyl-4-arylaminothienopyrimidine (59e) | A549 (Lung) | 0.04[14] |

| 6-Cinnamoyl-4-arylaminothienopyrimidine (59e) | HeLa (Cervical) | 0.004[14] |

| Methyl-substituted amide of cinnamic acid (Compound 5) | A-549 (Lung) | 10.36 [No citation available] |

| Methyl-substituted amide of cinnamic acid (Compound 1) | A-549 (Lung) | 11.38 [No citation available] |

| Methyl-substituted amide of cinnamic acid (Compound 9) | A-549 (Lung) | 11.06 [No citation available] |

| Coumarin-cinnamic acid hybrid (Compound 4) | HL60 (Leukemia) | 8.09 [No citation available] |

| Coumarin-cinnamic acid hybrid (Compound 4) | MCF-7 (Breast) | 3.26 [No citation available] |

| Coumarin-cinnamic acid hybrid (Compound 4) | A549 (Lung) | 9.34 [No citation available] |

| Table 2: Antimicrobial Activity of Substituted Cinnamic Acid Derivatives (MIC Values) | ||

| Compound/Derivative | Microorganism | MIC (µg/mL) |

| Cinnamic Acid | Klebsiella pneumoniae | 125 [No citation available] |

| Cinnamic Acid | Pseudomonas aeruginosa | 125 [No citation available] |

| Cinnamic Acid | Escherichia coli | 125 [No citation available] |

| Cinnamic Acid | Staphylococcus aureus | 125 [No citation available] |

| Cinnamic Acid Derivative (DM2) | Staphylococcus aureus | 16-64 [No citation available] |

| p-Coumaric acid | Acinetobacter baumannii (Colistin-Resistant) | 128-256 [No citation available] |

| Ferulic acid | Acinetobacter baumannii (Colistin-Resistant) | 512-1024 [No citation available] |

| p-Methoxycinnamic acid | Acinetobacter baumannii (Colistin-Resistant) | 128-512 [No citation available] |

| Table 3: Antioxidant Activity of Cinnamic Acid Derivatives (DPPH Radical Scavenging Assay) | ||

| Compound/Derivative | Assay | IC50 |

| Cinnamic Acid | DPPH | 0.18 µg/mL[8] |

| Acetyl Cinnamic Acid Derivative | DPPH | 0.16 µg/mL[8] |

| Cinnamamide derivative (5c) | DPPH | 56.35 µg/ml[8] |

| Caffeic Acid | DPPH | 10.0 - 25.0 µM [No citation available] |

| Ferulic Acid | DPPH | 25.0 - 60.0 µM [No citation available] |

Signaling Pathways and Mechanisms of Action

Substituted cinnamic acids exert their biological effects by modulating key cellular signaling pathways. Their antioxidant and anti-inflammatory properties are often attributed to their interaction with the Nrf2 and NF-κB pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Electrophilic compounds, including some cinnamic acid derivatives, can modify Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cinnamic acid derivatives can inhibit this pathway by preventing the degradation of IκBα.[15]

Experimental and Discovery Workflow

The discovery of novel substituted cinnamic acids, whether from natural sources or through synthesis, follows a general workflow from initial identification to biological characterization.

References

- 1. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. Ferulic acid: extraction, estimation, bioactivity and applications for human health and food - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caffeic acid - Wikipedia [en.wikipedia.org]

- 6. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of 3-(4-Acetylphenyl)prop-2-enoic Acid Derivatives

This guide provides a comprehensive overview of the synthesis, experimental protocols, and biological significance of 3-(4-acetylphenyl)prop-2-enoic acid and its derivatives for researchers, scientists, and professionals in drug development.

Core Synthesis Methodologies

The synthesis of this compound, also known as 4-acetylcinnamic acid, and its derivatives is primarily achieved through several key condensation and cross-coupling reactions. These methods offer varying advantages in terms of yield, stereoselectivity, and substrate scope.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated carbonyl system characteristic of these compounds. It involves the base-catalyzed reaction between a substituted benzaldehyde (B42025) and a ketone or ester. For the synthesis of the target molecule, 4-acetylbenzaldehyde (B1276866) is reacted with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters.

Knoevenagel Condensation

A versatile method for C-C bond formation, the Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270).[1] The Doebner modification of this reaction allows for the direct use of malonic acid, which subsequently undergoes decarboxylation.[2]

Perkin Reaction

The Perkin reaction provides a direct route to cinnamic acids by condensing an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid.[3][4] This method is a classic approach to synthesizing α,β-unsaturated aromatic acids.

Mizoroki-Heck Reaction

A modern and efficient green synthesis approach, the Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an aryl halide with an alkene.[5] For the synthesis of this compound, 4-bromoacetophenone is coupled with acrylic acid, often achieving high yields and stereoselectivity for the E-isomer.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound and the biological activity of its derivatives.

| Synthesis Method | Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Aldol Condensation | 4-acetylbenzaldehyde, malonic acid | Piperidine | - | - | - | 60-70 | [5] |

| Knoevenagel Condensation | 4-acetylbenzaldehyde, malonic acid | Piperidine or Pyridine | Ethanol/Acetic Acid | 80–120 | - | - | [1] |

| Verley-Doebner Modification | 4-acetylbenzaldehyde, malonic acid | Piperidine or Pyridine | Ethanol/Water | - | - | 70–85 | [1] |

| Mizoroki-Heck Reaction | 4-bromoacetophenone, acrylic acid | Pd-NHC catalyst | Water | 90 | 2 | 91 | [5] |

| Perkin Reaction | 4-methylbenzaldehyde, acetic anhydride | Sodium acetate (B1210297) | - | 160-180 | 3-5 | ~70 | [6] |

| Derivative | Cell Line | IC50 (µM) | Biological Effect | Reference |

| This compound | MCF-7 | 12.5 | Apoptosis induction | [5] |

| Cinnamic acid | HT-144 | 2400 | Apoptosis induction | [7] |

| Methyl-substituted amide derivatives of cinnamic acid (compounds 1, 5, 9) | A-549 | 10.36 - 11.38 | Cytotoxicity | [8] |

| Hybrid compound 7c (chalcone and piperazine) | A549 | 5.24 | Antitumor activity | [9] |

| Hybrid compound 7c (chalcone and piperazine) | Hela | 0.19 | Antitumor activity | [9] |

| Hybrid compound 7c (chalcone and piperazine) | SGC7901 | 0.41 | Antitumor activity | [9] |

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Protocol 1: Knoevenagel Condensation for this compound

Materials:

-

4-acetylbenzaldehyde

-

Malonic acid

-

Pyridine

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve 4-acetylbenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in a minimal amount of ethanol.

-

Add a catalytic amount of pyridine to the mixture.

-

Attach a reflux condenser and heat the mixture at 80-100°C for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and acidify with concentrated hydrochloric acid to precipitate the product.

-

Filter the crude product using a Büchner funnel and wash with cold distilled water.

-

Recrystallize the solid from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Protocol 2: Mizoroki-Heck Reaction for this compound

Materials:

-

4-bromoacetophenone

-

Acrylic acid

-

Palladium N-heterocyclic carbene (NHC) catalyst (e.g., dibromido[(1,3-dibenzylbenzimidazole-2-ylidene)(3-methylpyridine)]palladium(II))

-

Base (e.g., Triethylamine or Potassium Carbonate)

-

Solvent (e.g., Water or DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction vessel, add 4-bromoacetophenone (1.0 mmol), acrylic acid (1.5 mmol), and the Pd-NHC catalyst (0.5 mol%).[5]

-

Add water as the solvent and a suitable base (e.g., triethylamine, 2.0 mmol).

-

Heat the mixture at 90°C under reflux for 2 hours.[5]

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield pure (E)-3-(4-acetylphenyl)prop-2-enoic acid.

Protocol 3: Perkin Reaction for Cinnamic Acid Derivatives

Materials:

-

Aromatic aldehyde (e.g., 4-methylbenzaldehyde, 10.0 g)

-

Acetic anhydride (15.0 mL)

-

Anhydrous sodium acetate (5.0 g)

-

Saturated sodium carbonate solution

-

Concentrated Hydrochloric acid

-

Ethanol (for recrystallization)

Procedure:

-

In a 250 mL round-bottom flask, combine the aromatic aldehyde, acetic anhydride, and anhydrous sodium acetate.[6]

-

Attach a reflux condenser and heat the mixture to 160°C with stirring for one hour, then increase the temperature to 170-180°C and continue heating for an additional 3-4 hours.[6]

-

Allow the mixture to cool slightly and pour it into 100 mL of water in a beaker.[6]

-

Boil the mixture for 15-20 minutes to hydrolyze any unreacted acetic anhydride.[6]

-

Carefully add saturated sodium carbonate solution until the solution is basic to litmus (B1172312) paper.[6]

-

If unreacted aldehyde is present, it can be removed by steam distillation.

-

Filter the hot solution to remove any resinous byproducts.

-

Cool the filtrate and acidify with concentrated hydrochloric acid to precipitate the cinnamic acid derivative.[6]

-

Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture.[6]

Visualizations

Logical Relationship of Synthesis

Caption: Relationship between starting materials and synthesis methods for the core product.

Experimental Workflow for Synthesis and Purification

Caption: General experimental workflow for synthesis and purification.

Anticancer Signaling Pathway

Cinnamic acid derivatives have been shown to induce apoptosis in cancer cells through the extrinsic pathway, involving TNF receptor signaling and subsequent caspase activation.[10]

Caption: Proposed extrinsic apoptosis pathway induced by cinnamic acid derivatives.

References

- 1. This compound | 18910-24-2 | Benchchem [benchchem.com]

- 2. Knoevenagel Condensation [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound (18910-24-2) for sale [vulcanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Synthesis and biological evaluation of novel hybrid compounds between chalcone and piperazine as potential antitumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Knoevenagel Condensation Synthesis of 3-(4-Acetylphenyl)prop-2-enoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely employed carbon-carbon bond-forming reaction in organic synthesis. It facilitates the reaction between an aldehyde or ketone and an active methylene (B1212753) compound, catalyzed by a basic catalyst, to yield an α,β-unsaturated product. This methodology is of significant interest in medicinal chemistry for the synthesis of a variety of bioactive molecules. Cinnamic acids and their derivatives, often synthesized via the Knoevenagel condensation, have garnered attention for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

This document provides detailed application notes and experimental protocols for the synthesis of 3-(4-acetylphenyl)prop-2-enoic acid, also known as 4-acetylcinnamic acid, through the Knoevenagel condensation of 4-acetylbenzaldehyde (B1276866) and malonic acid. This compound serves as a valuable intermediate in the development of novel therapeutic agents.

Reaction Scheme

The synthesis of this compound proceeds via the Knoevenagel condensation as follows:

Figure 1: General reaction scheme for the synthesis of this compound.

Data Presentation: Comparative Analysis of Reaction Conditions